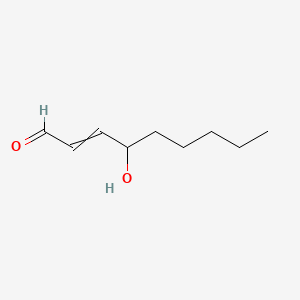
4 Hydroxynonenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxynonenal, also known as 4-hydroxy-2-nonenal, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is a colorless oil found throughout animal tissues, with higher quantities during oxidative stress due to increased lipid peroxidation. This compound plays a key role in cell signal transduction, influencing various pathways from cell cycle events to cellular adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynonenal can be synthesized from (2E,4E)-2,4-alkadienals through a one-pot reduction-oxygenation process using molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods: Industrial production of 4-Hydroxynonenal typically involves the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and their 15-lipoxygenase metabolites .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynonenal undergoes various chemical reactions, including:
Oxidation: Conversion to 4-hydroperoxy-trans-2-nonenal.
Reduction: Formation of 4-hydroxy-trans-2-nonenal.
Substitution: Michael addition reactions with nucleophiles like thiol or amino groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen.
Reduction: Triethylsilane.
Substitution: Nucleophiles such as cysteine, histidine, and lysine.
Major Products:
Oxidation: 4-hydroperoxy-trans-2-nonenal.
Reduction: 4-hydroxy-trans-2-nonenal.
Substitution: Michael adducts with nucleophiles.
Scientific Research Applications
4-Hydroxynonenal has diverse applications in scientific research:
Chemistry: Studied for its reactivity and formation of Michael adducts.
Biology: Investigated for its role in cell signal transduction and oxidative stress.
Industry: Used as a biomarker for oxidative stress and lipid peroxidation.
Mechanism of Action
4-Hydroxynonenal exerts its effects through its high reactivity, primarily due to the conjugated system of a C=C double bond and a C=O carbonyl group. This structure provides a partial positive charge to carbon 3, making it prone to attack by nucleophiles. The compound forms stable Michael adducts with proteins, targeting cysteine, histidine, and lysine residues . It also forms Schiff bases with arginine and lysine .
Comparison with Similar Compounds
- 4-oxo-trans-2-nonenal
- 4-hydroxy-trans-2-hexenal
- 4-hydroperoxy-trans-2-nonenal
- 4,5-epoxy-trans-2-decenal
Uniqueness: 4-Hydroxynonenal is unique due to its high reactivity and ability to form stable adducts with proteins, influencing various cellular processes. Its role in oxidative stress and lipid peroxidation makes it a valuable biomarker and a subject of extensive research .
Properties
IUPAC Name |
4-hydroxynon-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860989 |
Source


|
| Record name | 4-Hydroxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)

![1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine](/img/structure/B12434835.png)

![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)
![[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)






![(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol](/img/structure/B12434900.png)
